Superior Antiviral Activity Over Parent DHT
In a direct head-to-head comparison, 1,5-diacetyl-2,4-dioxohexahydro-1,3,5-triazine (DA-DHT) demonstrated superior inhibition of five plant viruses relative to its non-acetylated parent compound, 2,4-dioxohexahydro-1,3,5-triazine (DHT). The enhanced activity is attributed to the introduction of two acetyl groups onto the DHT scaffold [1].
| Evidence Dimension | Antiphytoviral activity (inhibition) |
|---|---|
| Target Compound Data | Inhibits PVX, PVY, ToMV, TMV, and TRV better than DHT |
| Comparator Or Baseline | 2,4-Dioxohexahydro-1,3,5-triazine (DHT) |
| Quantified Difference | Qualitatively superior inhibition across five viral species; requires high concentrations (10⁻² mol/L) |
| Conditions | In planta antiviral assays; application at 10⁻² mol/L concentration [1] |
Why This Matters
For researchers developing antiviral agrochemicals or studying structure-activity relationships, this data confirms that the diacetyl substitution is essential for enhanced bioactivity; substituting with non-acetylated DHT will yield inferior antiviral performance.
- [1] Schuster, G. (1987). Antiphytoviral activities of 1,5-diacetyl-2,4-dioxohexahydro-1,3,5-triazine. Journal of Phytopathology, 119(3), 262-271. View Source
